molecular formula C21H26N2O5-2 B11935390 butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Cat. No.: B11935390
M. Wt: 386.4 g/mol
InChI Key: KBAUFVUYFNWQFM-UHFFFAOYSA-L
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Description

Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine with butanedioic acid (succinic acid) in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, demethylated derivatives, and substituted ethanamine derivatives .

Scientific Research Applications

Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms and inducing sedation. Additionally, it induces thyroxine glucuronidation, leading to decreased serum thyroxine and increased thyroid-stimulating hormone concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is unique due to its dual role as an antihistamine and sedative. Its ability to induce thyroxine glucuronidation also sets it apart from other similar compounds .

Properties

Molecular Formula

C21H26N2O5-2

Molecular Weight

386.4 g/mol

IUPAC Name

butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2

InChI Key

KBAUFVUYFNWQFM-UHFFFAOYSA-L

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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